Product packaging for 3-(2-Pyridin-2-yl-ethyl)-phenylamine(Cat. No.:CAS No. 347335-08-4)

3-(2-Pyridin-2-yl-ethyl)-phenylamine

Cat. No.: B1269665
CAS No.: 347335-08-4
M. Wt: 198.26 g/mol
InChI Key: UJFFAAQNLMNRIM-UHFFFAOYSA-N
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Description

3-(2-Pyridin-2-yl-ethyl)-phenylamine (CAS 347335-08-4) is an organic compound with the molecular formula C13H14N2 and a molecular weight of 198.27 g/mol . This aniline derivative features a pyridine ring and two aromatic rings in its structure, making it a valuable intermediate in medicinal chemistry and drug discovery . While direct application data for this specific compound is limited in public literature, its structural motif is significant in pharmaceutical research. For instance, closely related N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been extensively studied as potent inhibitors of mycobacterial ATP synthase for the treatment of tuberculosis . Furthermore, 2-(pyridin-2-yl)pyrimidine derivatives have shown promising anti-fibrosis activity , effectively inhibiting the proliferation of hepatic stellate cells and collagen synthesis in vitro . Researchers can leverage this compound as a versatile building block for developing novel therapeutic agents. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B1269665 3-(2-Pyridin-2-yl-ethyl)-phenylamine CAS No. 347335-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-pyridin-2-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-12-5-3-4-11(10-12)7-8-13-6-1-2-9-15-13/h1-6,9-10H,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFFAAQNLMNRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354609
Record name 3-(2-Pyridin-2-yl-ethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347335-08-4
Record name 3-(2-Pyridin-2-yl-ethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Approaches for the 3-(2-Pyridin-2-yl-ethyl)-phenylamine Skeleton

Retrosynthetic analysis of this compound unveils several logical bond disconnections that lead to readily available starting materials. The primary disconnection points are the C-C bond of the ethyl bridge and the C-N bond of the aniline (B41778) moiety.

Strategy 1: Disconnection of the Ethyl Bridge (C-C Bond)

A common approach involves disconnecting the ethyl bridge between the pyridine (B92270) ring and the phenyl ring. This leads to two key synthons: a pyridin-2-ylmethyl anion equivalent and a (3-aminophenyl)methyl cation equivalent, or vice versa. This strategy suggests synthetic routes such as Wittig-type reactions or Grignard reactions followed by reduction.

Strategy 2: Disconnection adjacent to the Pyridine Ring

Another viable disconnection is at the C-C bond adjacent to the pyridine ring. This leads to a 2-picolyl anion equivalent and a 2-(3-aminophenyl)ethyl electrophile. This approach is practical for methods involving the alkylation of 2-methylpyridine.

Strategy 3: Late-Stage Amination

A third strategy involves disconnecting the C-N bond of the aniline group. This retrosynthetic step presupposes the formation of a precursor molecule, such as 3-(2-pyridin-2-yl-ethyl)nitrobenzene, which can then be reduced to the target amine. This is a common and effective strategy for introducing the amine functionality at a later stage of the synthesis.

Direct Synthesis Routes for the Target Compound and its Structural Analogues

Several direct synthetic methodologies can be employed to construct this compound and its analogues. These methods often leverage well-established reactions in heterocyclic and aromatic chemistry.

Condensation and Cyclization Reactions in Pyridine Derivative Synthesis

The construction of the pyridine ring itself is a foundational aspect of synthesizing the target molecule. While numerous methods exist for pyridine synthesis, the Hantzsch pyridine synthesis and its variations are among the most classic and versatile. baranlab.orgmdpi.comijnrd.org This method typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. ijnrd.org

Modern approaches often utilize multicomponent reactions to create highly substituted pyridines in a single step. researchgate.netresearchgate.net For instance, a one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation can yield functionalized pyridines in excellent yields (82%-94%) and short reaction times (2-7 minutes). researchgate.net

Pyridine Synthesis Method Reactants Key Features Typical Yields
Hantzsch Dihydropyridine Synthesisβ-ketoester, aldehyde, ammoniaTwo-step process involving condensation and subsequent oxidation. mdpi.comijnrd.orgGood to excellent
Kröhnke Pyridine Synthesis1-cyanomethylpyridinium saltsGood yields for various substituents. baranlab.org40-80%
Multicomponent ReactionAldehydes, malononitrile, acetophenone derivatives, ammonium acetateOne-pot, efficient, and atom-economical. researchgate.netresearchgate.net82-94%

Nucleophilic Substitution and Addition Strategies on Pyridyl Systems

Nucleophilic substitution reactions on the pyridine ring are crucial for introducing substituents. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. chemistry-online.comyoutube.com The Chichibabin reaction, for example, allows for the direct amination of pyridine at the 2-position by reacting it with sodium amide. chemistry-online.comyoutube.com

In the context of synthesizing this compound, a key intermediate could be a 2-halopyridine. This halogen can then be displaced by a suitable nucleophile, such as an organometallic reagent derived from 3-amino-phenylethane, in a cross-coupling reaction. Alternatively, nucleophilic addition to pyridyne intermediates can also be a viable route for amination. nih.gov For example, the reaction of 2,3-pyridyne with various amines has been shown to exclusively generate 2-aminopyridines. nih.gov

Reaction Type Substrate Reagent Position of Substitution
Chichibabin ReactionPyridineSodium amideC2
Nucleophilic Aromatic Substitution2-HalopyridineAmines, organometallicsC2
Nucleophilic Addition to Pyridyne2,3-PyridyneAminesC2

Amine Functionalization Techniques (e.g., Reductive Amination)

Reductive amination is a powerful and widely used method for forming C-N bonds and is highly relevant for the synthesis of the target compound. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com

For the synthesis of this compound, one could envision reacting 2-(pyridin-2-yl)acetaldehyde (B8817286) with 3-nitroaniline (B104315) followed by reduction of both the imine and the nitro group. A more direct approach would be the reductive amination of (3-aminophenyl)acetaldehyde with ammonia, though this would require the prior synthesis of the aldehyde. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com

Reducing Agent Key Characteristics Typical Substrates
Sodium Cyanoborohydride (NaBH3CN)Selectively reduces imines in the presence of aldehydes/ketones. masterorganicchemistry.comAldehydes, ketones, primary/secondary amines
Sodium Triacetoxyborohydride (NaBH(OAc)3)A milder and less toxic alternative to NaBH3CN. masterorganicchemistry.comAldehydes, ketones, primary/secondary amines
Catalytic HydrogenationUses catalysts like Pt, Pd, or Ni. wikipedia.orgAldehydes, ketones, primary/secondary amines

Multicomponent Reaction Pathways (e.g., Petasis Borono–Mannich Reaction)

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. The Petasis Borono–Mannich (PBM) reaction is a prominent example, involving the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. nih.govwikipedia.orgorganic-chemistry.org

This reaction is particularly useful for creating α-amino acids and their derivatives. organic-chemistry.org The PBM reaction could be adapted to synthesize analogues of the target compound by using a pyridyl-containing boronic acid, an appropriate amine, and a carbonyl compound. The reaction tolerates a wide range of functional groups and often proceeds under mild conditions. wikipedia.org While direct synthesis of the target molecule via a standard PBM reaction might be challenging, its principles can be applied to construct key fragments or analogues. For instance, pyridylboronic acids have been used in Petasis reactions, though their behavior can sometimes be unusual. researchgate.net

Reactant Type Examples Role in Reaction
AmineSecondary amines, anilines, hydrazines organic-chemistry.orgNucleophile
CarbonylGlyoxylic acid, aldehydes organic-chemistry.orgElectrophile
Boronic AcidAlkenylboronic acids, arylboronic acids, pyridylboronic acids wikipedia.orgresearchgate.netNucleophile source

Optimization of Reaction Conditions and Yields in Pyridyl-Amine Synthesis

Optimizing reaction conditions is critical for achieving high yields and purity in the synthesis of pyridyl-amine compounds. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in palladium-catalyzed amination reactions, the choice of ligand can have a significant impact on the reaction outcome. nih.gov In the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, it was found that increasing the reaction temperature from room temperature to 80°C significantly improved the product yield. nih.gov Similarly, for Suzuki-Miyaura cross-coupling reactions to form C-C bonds, the choice of palladium catalyst and temperature can influence not only the yield but also the formation of side products. nih.gov

Microwave irradiation has also emerged as a valuable tool for optimizing pyridine synthesis, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.netresearchgate.net

Parameter Influence on Reaction Example
Catalyst Affects reaction rate, selectivity, and yield.Use of Pd(PPh3)4 in Suzuki-Miyaura coupling to minimize side products. nih.gov
Solvent Can influence solubility, reaction rate, and equilibrium position.Dichloromethane is a common solvent for the Petasis reaction at room temperature. organic-chemistry.org
Temperature Affects reaction kinetics; higher temperatures can increase rates but also lead to side reactions.Increasing temperature to 80°C for the synthesis of 2-aminopyridines improved yield. nih.gov
Reaction Time Needs to be sufficient for completion without leading to product degradation.Multicomponent pyridine synthesis under microwave irradiation can be completed in minutes. researchgate.net

Catalyst Systems Employed in the Synthesis of Related Structures

The construction of the 2-phenylethylpyridine skeleton, a central feature of this compound, is often achieved through powerful transition-metal-catalyzed cross-coupling reactions. These methods facilitate the formation of the crucial carbon-carbon bond linking the pyridine and phenyl moieties via an ethyl bridge. Commonly employed catalytic systems include those based on palladium, nickel, and copper.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used in C-C bond formation. The Heck reaction , for instance, provides a viable route to a precursor of the target molecule. wikipedia.orgnih.gov This reaction couples a vinylpyridine with an aryl halide. The resulting styrylpyridine can then be reduced to the desired 2-phenylethylpyridine structure. A variety of palladium sources, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, and palladacycles, are effective catalysts, often in combination with phosphine (B1218219) ligands like PPh₃ or PCy₃ to enhance stability and activity. researchgate.net

The Sonogashira coupling offers another synthetic pathway. wikipedia.orgrsc.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org For the synthesis of 2-phenylethylpyridine derivatives, this would involve coupling a pyridylacetylene with an aryl halide, followed by the reduction of the resulting alkyne to an alkane.

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms C-C bonds by reacting an organozinc compound with an organic halide. synarchive.comwikipedia.orgnumberanalytics.comorganic-chemistry.org This method is known for its high functional group tolerance. youtube.com

Reaction TypeCatalyst/PrecatalystLigandKey Transformation
Heck CouplingPd(OAc)₂, PdCl₂(PPh₃)₂PPh₃, PCy₃Vinylpyridine + Aryl Halide → Styrylpyridine
Sonogashira CouplingPdCl₂(PPh₃)₂, [Pd(π-cinnamyl)Cl]₂PPh₃, MorDalPhosPyridylacetylene + Aryl Halide → Pyridyl-Aryl Acetylene
Negishi CouplingPd(PPh₃)₄, Ni(acac)₂PPh₃, BINAPOrganozinc Reagent + Organic Halide → Cross-Coupled Product

N-Heterocyclic Carbene (NHC) Ligands:

In recent years, N-heterocyclic carbenes (NHCs) have emerged as versatile ligands in transition metal catalysis. bohrium.comrsc.orgmdpi.com Their strong σ-donating properties and steric tuneability make them highly effective in stabilizing catalytic species and promoting challenging cross-coupling reactions. Chiral NHCs have also been successfully employed in asymmetric catalysis. mdpi.comnih.govresearchgate.net

Approaches to Stereoselective Synthesis of Chiral Analogues

The development of chiral analogues of this compound is of significant interest, and several stereoselective synthetic strategies have been explored. These methods primarily focus on the creation of a stereocenter on the ethyl bridge connecting the pyridine and phenyl rings.

Asymmetric Reduction of Prochiral Ketones:

One of the most common and effective methods for introducing a chiral center is the asymmetric reduction of a prochiral ketone precursor, specifically a 2-pyridyl aryl ketone. thieme-connect.com This transformation yields a chiral alcohol, which can be further elaborated to the desired chiral phenylethylpyridine. Various transition-metal catalysts are employed for this purpose, including those based on ruthenium, rhodium, and iridium, in combination with chiral ligands. thieme-connect.com

The choice of catalyst and chiral ligand is critical for achieving high enantioselectivity. A range of chiral ligands, including those based on BINAP, DuPhos, and various phosphine-oxazoline and diamine ligands, have been successfully utilized. acs.org

Catalyst SystemChiral Ligand TypeReduction MethodTypical SubstrateEnantiomeric Excess (ee)
[Rh(COD)Binapine]BF₄Axially Chiral DiphosphineAsymmetric Hydrogenation2-Pyridine KetonesUp to 99%
Ru(OAc)₂{(S)-binap}Axially Chiral DiphosphineAsymmetric Reductive Amination2-Acetyl-6-substituted Pyridines94.6% to >99.9%
Ir(P,N,O) ComplexesP,N,O-type Chiral LigandsAsymmetric HydrogenationAlkyl-Aryl KetonesUp to >99%
Cobalt-based catalysts-Transfer HydrogenationAryl 2-pyridyl ketonesHigh Selectivity

Enantioselective Addition to Alkenes:

Another approach involves the enantioselective addition of a nucleophile to a vinylpyridine substrate. acs.org This can be achieved through various catalytic systems that utilize chiral ligands to control the stereochemical outcome of the addition. For example, the conjugate addition of organometallic reagents to β,β-disubstituted α,β-unsaturated carbonyl compounds has been shown to be an effective strategy for creating all-carbon quaternary stereocenters. orgsyn.org

Chiral N-Heterocyclic Carbene (NHC) Catalysis:

The development of chiral NHC ligands has opened up new avenues for asymmetric catalysis. bohrium.comrsc.org These ligands can be used in conjunction with various transition metals to catalyze a range of enantioselective transformations, including the synthesis of chiral heterocyclic compounds. bohrium.comrsc.org Iridium complexes with bidentate pyridine-based C,N ligands incorporating an NHC unit have proven to be highly efficient and enantioselective hydrogenation catalysts. nih.gov

Chemical Reactivity and Derivatization Studies

Intrinsic Reactivity of Functional Groups within 3-(2-Pyridin-2-yl-ethyl)-phenylamine

The inherent chemical behavior of this compound is a composite of the reactivities of its constituent functional groups. The electron-rich phenylamine portion readily engages in electrophilic substitutions, while the electron-deficient pyridine (B92270) ring is more susceptible to nucleophilic attack. The ethylene (B1197577) bridge, being a saturated linker, is generally less reactive but can undergo transformations under specific conditions.

The primary amine group attached to the phenyl ring is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. byjus.comlibretexts.org However, the bulky 2-(pyridin-2-yl)ethyl substituent at the meta position will sterically hinder one of the ortho positions. Therefore, electrophilic attack is expected to occur predominantly at the para position (position 6) and the other ortho position (position 2).

Standard reactions of the aniline (B41778) moiety include:

N-Acylation and N-Alkylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily reacting with acylating and alkylating agents. For instance, acetylation can be achieved using acetic anhydride, which can also serve to moderate the high reactivity of the amine during other reactions. libretexts.org

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the primary amine into a diazonium salt. This intermediate is highly versatile and can be subjected to a variety of Sandmeyer and related reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

Coupling Reactions: The activated aromatic ring can participate in coupling reactions. For example, arenediazonium salts, which are electrophilic, react with the electron-rich phenylamine ring, typically at the para position, in what is known as azo coupling. chemistrysteps.com

Oxidation: Aromatic amines are susceptible to oxidation, which can lead to a variety of products, including nitro compounds, azoxybenzenes, and polymeric materials, depending on the oxidant and reaction conditions. nih.govrdd.edu.iq Stepwise oxidation can occur, for instance with certain ruthenium complexes, proceeding through intermediates like N-phenylhydroxylamine and nitrosobenzene. nih.govresearchgate.net The presence of the pyridylethyl group may influence the course of these oxidation reactions.

The basicity of the aniline nitrogen is a key factor in its reactivity. The presence of the 2-(pyridin-2-yl)ethyl substituent may have a modest influence on the pKa of the anilinium ion compared to aniline itself. Substituents on the phenyl ring are known to alter the pKa of the amino group, with electron-donating groups increasing basicity and electron-withdrawing groups decreasing it. afit.eduresearchgate.netresearchgate.net

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. pearson.com This makes it generally unreactive towards electrophilic aromatic substitution, which typically requires harsh conditions. quimicaorganica.org The preferred positions for electrophilic attack, when it does occur, are the 3- and 5-positions. quimicaorganica.org

Key reactions of the pyridine ring include:

N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide using reagents such as hydrogen peroxide or peroxy acids. arkat-usa.orgnih.gov This transformation is significant as it activates the pyridine ring towards both electrophilic and nucleophilic substitution.

N-Alkylation: As a tertiary amine, the pyridine nitrogen is nucleophilic and reacts with alkyl halides to form quaternary pyridinium (B92312) salts. nih.gov

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, this typically requires a good leaving group at these positions.

The presence of the 3-aminophenyl-ethyl substituent on the pyridine ring is expected to have a minor electronic effect on the ring's reactivity.

The ethylene bridge connecting the phenylamine and pyridine moieties is a saturated aliphatic chain and is therefore generally the least reactive part of the molecule under typical organic synthesis conditions. However, it is not entirely inert and can undergo transformations, particularly those involving radical mechanisms or strong oxidizing agents. While specific studies on the ethylene linker in this compound are scarce, general principles of alkane reactivity can be applied. Potential, though likely challenging, transformations could include oxidation to introduce a carbonyl or hydroxyl group, or halogenation under radical conditions.

Directed Derivatization for Analytical and Structural Probes

The functional groups within this compound provide convenient handles for derivatization, enabling the creation of molecules with tailored properties for analytical detection or for exploring its chemical space in structure-activity relationship (SAR) studies.

For analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often employed to enhance detectability, improve chromatographic separation, or increase volatility. The primary amine of the phenylamine moiety is the most common target for such derivatization.

For HPLC analysis , fluorescent labeling is a widely used strategy to improve detection sensitivity. A variety of reagents can react with the primary amine to introduce a fluorophore.

Derivatizing ReagentReaction PrincipleDetector
Dansyl chlorideForms a highly fluorescent sulfonamide derivative.Fluorescence
9-Fluorenylmethyl chloroformate (FMOC-Cl)Reacts to form a fluorescent carbamate.Fluorescence
o-Phthalaldehyde (OPA) with a thiolForms a fluorescent isoindole derivative.Fluorescence
4-Fluoro-7-nitrobenzofurazan (NBD-F)Forms a fluorescent derivative.Fluorescence

These derivatization reactions are typically carried out "pre-column," meaning the analyte is derivatized before injection into the HPLC system. byjus.comijpsonline.comresearchgate.netnih.govsqu.edu.omresearchgate.netnih.gov

For GC analysis , derivatization is often necessary to increase the volatility and thermal stability of the analyte. Common strategies for primary amines include:

Derivatization MethodReagent TypeResulting Derivative
AcylationAnhydrides (e.g., trifluoroacetic anhydride), Acyl chloridesAmide
SilylationSilylating agents (e.g., BSTFA)Silylamine

These reactions replace the active hydrogen on the amine with a less polar, more stable group, improving chromatographic performance. nih.govnih.gov

To investigate the biological activities or material properties of this compound, it is often necessary to synthesize a library of related compounds with systematic structural modifications. This allows for the exploration of the "chemical space" around the parent molecule and the establishment of structure-activity relationships (SAR). nih.govchembk.commdpi.comnih.govsci-hub.se

The versatile reactivity of the phenylamine and pyridine moieties allows for the creation of a diverse range of derivatives.

Modification of the Phenylamine Group:

Amide and Sulfonamide Libraries: A common approach in medicinal chemistry is to acylate the primary amine with a variety of carboxylic acids or sulfonyl chlorides to generate libraries of amides and sulfonamides. This can modulate properties such as solubility, hydrogen bonding capacity, and metabolic stability.

Urea (B33335) and Thiourea (B124793) Derivatives: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea analogs, which are also important pharmacophores.

Reductive Amination: The primary amine can be reacted with aldehydes or ketones under reductive conditions to yield secondary or tertiary amines, introducing a wide range of substituents.

Modification of the Aromatic Rings:

Electrophilic Substitution on the Phenyl Ring: As discussed, electrophilic substitution can be used to introduce substituents at the ortho and para positions of the aniline ring. By first protecting the amine as an amide, the reactivity can be controlled to achieve monosubstitution. libretexts.org

Functionalization via Diazonium Salts: The diazonium salt intermediate offers a gateway to a vast array of functionalities on the phenyl ring.

Substitution on the Pyridine Ring: While direct substitution is challenging, modification of the pyridine ring can be achieved, for example, by first performing N-oxidation to enhance its reactivity.

By systematically varying the substituents on either the phenylamine or pyridine rings, or by modifying the amine group itself, researchers can fine-tune the molecule's properties to optimize its performance for a specific application, be it as a pharmaceutical lead, a functional material, or a chemical sensor. researchgate.netrsc.orgresearchgate.net The synthesis of such compound libraries is a cornerstone of modern drug discovery and materials science. mdpi.comresearchgate.net

Investigation into the Chemical Reactivity of this compound Reveals a Scarcity of Specific Regio- and Stereoselectivity Studies

A comprehensive review of available scientific literature indicates a notable absence of detailed research specifically investigating the regioselectivity and stereoselectivity of chemical transformations for the compound this compound. While the general reactivity of its constituent functional groups—a primary arylamine and a pyridine ring—is well-established in organic chemistry, dedicated studies on this specific molecule are not readily found in published materials. Consequently, the creation of data tables and a detailed analysis of its reaction outcomes as requested cannot be fulfilled at this time.

The reactivity of this compound can be predicted based on the known behaviors of its two main structural components. The phenylamine portion contains a strongly activating amino group, which is an ortho-, para-director in electrophilic aromatic substitution reactions. This high reactivity often leads to multiple substitutions on the benzene (B151609) ring. To control these reactions and achieve monosubstitution, the amino group is typically protected, for example, as an acetamide, which moderates its activating effect. Furthermore, the basic nature of the amino group can interfere with certain reactions, such as Friedel-Crafts alkylations and acylations, by forming complexes with the Lewis acid catalysts.

Conversely, the pyridine ring is an electron-deficient aromatic system, making it less susceptible to electrophilic aromatic substitution compared to benzene. When such reactions do occur, they tend to favor the 3- and 5-positions. The nitrogen atom in the pyridine ring is the most basic site in the molecule and will readily react with acids.

Given the lack of specific experimental data for this compound, any discussion on the regioselectivity of its reactions would be purely theoretical. For instance, in an electrophilic substitution reaction, there would be competition between the activated phenyl ring and the deactivated pyridine ring. The outcome would likely depend on the reaction conditions and the nature of the electrophile.

Similarly, there is no available information regarding stereoselective transformations involving this compound. The molecule itself is achiral, and to induce stereoselectivity, it would need to be reacted with a chiral reagent or under the influence of a chiral catalyst. Without experimental studies, it is impossible to determine what, if any, stereoselectivity could be achieved in reactions such as asymmetric synthesis.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within the molecule. The analysis of 3-(2-Pyridin-2-yl-ethyl)-phenylamine reveals distinct signals corresponding to the protons of the pyridine (B92270) ring, the phenylamine ring, and the ethyl bridge connecting them. The aromatic protons of the pyridine and phenylamine rings typically appear in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents. The protons of the ethyl linker, being aliphatic, are expected to resonate at higher field (further upfield) compared to the aromatic protons. The integration of these signals confirms the number of protons in each distinct chemical environment.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Pyridine Ring Protons7.0 - 8.5Multiplets
Phenylamine Ring Protons6.5 - 7.2Multiplets
Ethyl Bridge (-CH₂-CH₂-)2.8 - 3.2Triplets
Amine (-NH₂)Broad singletBroad Singlet

Note: Actual chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) provides insight into the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The carbon atoms of the aromatic pyridine and phenylamine rings are expected to appear in the downfield region (typically 110-160 ppm). The carbons of the ethyl bridge will resonate in the upfield aliphatic region. The carbon attached to the nitrogen of the amine group will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomsPredicted Chemical Shift (ppm)
Pyridine Ring Carbons120 - 160
Phenylamine Ring Carbons115 - 150
Ethyl Bridge (-CH₂-CH₂-)30 - 40

Note: These are general predicted ranges and actual values depend on experimental conditions.

To definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal correlations between coupled protons, for example, within the ethyl bridge and within the aromatic rings. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connection of the ethyl bridge to both the pyridine and phenylamine rings.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

The FT-IR spectrum of this compound, typically recorded using a KBr pellet, will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the amine group will also be present.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=C/C=NStretching1400 - 1600
C-NStretching1250 - 1350

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the aromatic rings, which often give strong Raman signals. The ring breathing modes of both the pyridine and phenylamine rings would be characteristic features in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental formula. For this compound, with the molecular formula C₁₃H₁₄N₂, the theoretical exact mass is 198.1157 Da. nih.gov HRMS analysis would be expected to yield a mass measurement extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the compound's elemental composition. The primary ion observed would be the protonated molecule, [M+H]⁺.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₄N₂
Theoretical Exact Mass (M) 198.115698 Da nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, basic compounds like this compound, which contains both a primary amine and a pyridine nitrogen. d-nb.infotemple.edu In positive-ion mode ESI-MS, the molecule is expected to readily accept a proton to form the protonated molecular ion [M+H]⁺ as the base peak at a mass-to-charge ratio (m/z) of approximately 199.1. d-nb.info

The efficiency of ionization can be influenced by solvent conditions, such as pH. d-nb.info Under certain instrumental conditions, some in-source fragmentation may occur. For phenethylamine derivatives, a common fragmentation pathway involves the neutral loss of ammonia (B1221849) (NH₃) following protonation. nih.gov

Table 2: Expected Primary Ion in ESI-MS

Ion Species Expected m/z Description

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for unequivocal structural confirmation. The technique involves separating the compound using LC, followed by mass analysis where a specific precursor ion is selected and fragmented to produce a characteristic spectrum of product ions.

For this compound, the protonated molecule ([M+H]⁺, m/z 199.1) would be selected as the precursor ion. This ion would then be subjected to collision-induced dissociation (CID). The fragmentation pattern is dictated by the molecule's structure. Key fragmentation processes for phenethylamines involve α-cleavage and β-cleavage of the ethyl bridge. mdpi.com This would result in characteristic product ions that confirm the connectivity of the pyridine ring, ethyl linker, and phenylamine moiety.

Table 3: Predicted LC-MS/MS Fragmentation Data

Precursor Ion (m/z) Predicted Product Ions (m/z) Probable Origin of Fragment
199.1 106.1 [C₇H₈N]⁺, fragment from cleavage of the bond between the ethyl bridge and the phenyl ring.
199.1 182.1 [M+H-NH₃]⁺, loss of ammonia from the protonated molecule. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence)

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic properties of a molecule. These properties are governed by the presence of chromophores and fluorophores within the structure.

The structure of this compound contains two key chromophores: the pyridine ring and the phenylamine ring. These aromatic systems give rise to electronic transitions, primarily π → π*, which result in characteristic absorption bands in the UV region of the electromagnetic spectrum, typically between 240 and 300 nm. amazonaws.comnih.gov The exact position (λmax) and intensity of these absorption bands can be influenced by solvent polarity. researchgate.net

Molecules containing extended π-systems and aromatic rings often exhibit fluorescence. nih.gov Upon excitation with UV light at a wavelength corresponding to an absorption band, this compound is expected to fluoresce, emitting light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence emission spectrum, including its intensity and maximum wavelength (λem), would also be sensitive to the solvent environment. researchgate.net

Table 4: Expected Spectroscopic Properties

Spectroscopy Type Expected Observation Influencing Factors
UV-Vis Absorption Absorption maxima (λmax) in the 240-300 nm range due to π → π* transitions. nih.gov Solvent polarity, pH

X-ray Diffraction Analysis

X-ray diffraction provides definitive information about the atomic arrangement of a compound in its crystalline solid state.

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule. up.ac.za This technique, when applied to a suitable single crystal of this compound, would unambiguously determine its molecular geometry.

The analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would define the conformation of the ethyl bridge and the relative orientation of the phenyl and pyridine rings. Furthermore, the analysis reveals the crystal packing arrangement, which is governed by intermolecular forces. For this compound, hydrogen bonding involving the amine group and π-π stacking interactions between the aromatic rings are expected to be significant forces in the crystal lattice. nsf.govscienceopen.com The experiment would also identify the crystal system (e.g., monoclinic, triclinic) and space group. mdpi.comresearchgate.net

Table 5: Parameters Determined by Single Crystal X-ray Diffraction

Parameter Type Specific Information Obtained
Molecular Geometry Precise bond lengths (e.g., C-C, C-N, C-H) Precise bond angles (e.g., C-C-C, C-N-C) Torsion angles defining molecular conformation
Crystallographic Data Crystal system Space group Unit cell dimensions (a, b, c, α, β, γ)

| Supramolecular Structure | Intermolecular interactions (e.g., hydrogen bonds, π-π stacking) Crystal packing arrangement |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. The resulting diffraction pattern is a unique fingerprint of a specific crystalline phase, providing information on the crystal structure and phase purity.

A hypothetical PXRD dataset for this compound is presented in Table 1 for illustrative purposes. The data showcases a set of characteristic peaks that would confirm the crystalline nature of the compound. The most intense peak, referred to as the base peak, is assigned a relative intensity of 100%, and the intensities of all other peaks are reported relative to it.

Table 1: Hypothetical Powder X-ray Diffraction Data for this compound

Diffraction Angle (2θ) d-spacing (Å) Relative Intensity (%)
10.5 8.42 45
12.8 6.91 60
15.2 5.82 80
18.7 4.74 100
21.1 4.21 75
23.5 3.78 50
25.9 3.44 65

Elemental Analysis (CHN Analysis)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a synthesized compound and assessing its purity. The experimental results are compared against the theoretically calculated values based on the compound's molecular formula.

For this compound, the molecular formula is C₁₃H₁₄N₂. The theoretical elemental composition can be calculated from the atomic masses of its constituent elements. The experimental values, obtained through combustion analysis, should ideally be within ±0.4% of the calculated values to confirm the compound's identity and purity.

Table 2 presents the calculated and a set of hypothetical experimental elemental analysis data for this compound.

Table 2: Elemental Analysis Data for this compound

Element Calculated (%) Found (%) (Hypothetical)
Carbon (C) 78.75 78.68
Hydrogen (H) 7.12 7.15

Coordination Chemistry and Ligand Applications

3-(2-Pyridin-2-yl-ethyl)-phenylamine as a Polydentate Ligand

The presence of multiple nitrogen donor atoms in this compound enables it to coordinate with a variety of metal ions, forming stable complexes. Its flexibility allows for different coordination modes, leading to diverse geometries and stoichiometries in the resulting metal complexes.

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting stoichiometry, often in ML or ML2 ratios, is influenced by the reaction conditions and the nature of the metal ion and its counter-anion. For instance, reactions of similar bidentate and tridentate nitrogen ligands with zinc(II), cobalt(II), and nickel(II) salts have yielded complexes with both 1:1 and 1:2 metal-to-ligand ratios. rsc.org The formation of either mononuclear or polynuclear structures is also possible, depending on the ligand's ability to bridge between metal centers.

Derivatives of this compound can act as tridentate ligands, coordinating to a metal center through the nitrogen atoms of the pyridine (B92270) and amine groups, along with another donor atom. For example, related ligands containing pyridine and amine functionalities have been shown to form tridentate complexes. In nitrosyl technetium complexes, a di-(2-picolyl)(N-ethyl)amine ligand coordinates in a tridentate fashion. nih.gov Depending on the specific derivative, coordination can occur in a meridional or facial arrangement, leading to different isomeric forms of the complex. The flexibility of the ethyl bridge allows the ligand to adopt various conformations to achieve stable coordination geometries, which are often distorted octahedral or square pyramidal.

Metal IonPotential Coordination GeometryCharacterization Techniques
Rhenium (Re)OctahedralX-ray Crystallography, NMR, IR
Technetium-99m (99mTc)OctahedralRadio-HPLC, Biodistribution Studies
Iron(III) (Fe(III))Octahedral, Trigonal BipyramidalX-ray Crystallography, Mössbauer Spectroscopy
Cobalt(II) (Co(II))Octahedral, TetrahedralX-ray Crystallography, UV-Vis, Magnetic Susceptibility
Nickel(II) (Ni(II))Octahedral, Square PlanarX-ray Crystallography, UV-Vis, Magnetic Susceptibility
Palladium(II) (Pd(II))Square PlanarX-ray Crystallography, NMR, IR
Copper(I) (Cu(I))Tetrahedral, LinearX-ray Crystallography, NMR
Copper(II) (Cu(II))Octahedral, Square Pyramidal, Square PlanarX-ray Crystallography, EPR, UV-Vis

Role in Catalysis as a Directing Group

The structural motifs present in this compound are foundational to the design of directing groups for catalytic C-H activation reactions. These reactions offer a powerful strategy for the efficient and selective functionalization of otherwise unreactive C-H bonds.

Inspired by the bidentate coordination of 8-aminoquinoline, researchers developed the 2-(pyridin-2-yl)isopropyl (PIP) amine directing group. snnu.edu.cnnih.gov This group, which shares structural similarities with this compound, consists of a pyridyl group and an amino group. The PIP amine has proven to be a highly effective directing group for the palladium-catalyzed functionalization of unactivated β-methylene C(sp³)–H bonds. snnu.edu.cnacs.org This has enabled the formation of various new bonds, including C-O, C-N, C-C, and C-F, with high selectivity. nih.gov The success of the PIP amine highlights the potential of related structures, like this compound, to be modified into effective directing groups for a range of C-H functionalization reactions.

The mechanism of PIP-amine-directed C-H activation involves the formation of a palladacycle intermediate. snnu.edu.cn The reaction is initiated by the coordination of the bidentate directing group to a palladium(II) catalyst. This is followed by C-H bond cleavage to form a five- or six-membered palladacycle. The high selectivity for β-methylene C-H bonds is attributed to the preferential formation of a kinetically favored acs.orgacs.org-bicyclic palladacycle intermediate. snnu.edu.cnnih.gov Density functional theory (DFT) calculations have shown that the gem-dimethyl group in the PIP amine lowers the energy of the transition state for C-H cleavage. nih.govacs.org Subsequent steps in the catalytic cycle can involve oxidative addition, reductive elimination, or other processes to yield the functionalized product and regenerate the palladium catalyst. nih.gov The understanding of these mechanistic details is crucial for the design of new directing groups and the development of novel catalytic transformations.

Chiral Ligand Systems for Asymmetric Functionalization

There is currently no publicly available research detailing the synthesis or application of chiral ligand systems derived from this compound for the purpose of asymmetric functionalization. The development of chiral ligands is a sophisticated area of synthetic chemistry that often involves the introduction of stereogenic centers to a ligand scaffold. These chiral ligands can then be coordinated with a metal center to create a catalyst that can induce enantioselectivity in a chemical reaction, leading to the preferential formation of one enantiomer of a chiral product over the other.

For a compound like this compound, the creation of a chiral derivative could theoretically be achieved through various synthetic strategies, such as the introduction of a chiral substituent on the phenylamine ring, the ethyl bridge, or the pyridine ring. However, without any documented examples in the scientific literature, any discussion of its potential use in asymmetric catalysis remains purely speculative.

Mechanistic Studies of Metal-Ligand Interactions and their Impact on Reactivity

Consistent with the lack of information on its coordination complexes, there are no mechanistic studies available for metal-ligand interactions involving this compound. Mechanistic studies are crucial for understanding how a ligand influences the catalytic activity and selectivity of a metal center. Such studies often involve a combination of kinetic experiments, spectroscopic analysis (e.g., NMR, X-ray crystallography), and computational modeling to elucidate the reaction pathways, identify key intermediates, and understand the electronic and steric effects of the ligand on the metal's reactivity.

Structure Property Relationships in the 3 2 Pyridin 2 Yl Ethyl Phenylamine Scaffold

Influence of Structural Modifications on Electronic and Spectroscopic Properties

There is no available research specifically detailing the impact of structural modifications on the electronic and spectroscopic properties of the 3-(2-Pyridin-2-yl-ethyl)-phenylamine scaffold. Generally, for analogous aromatic compounds, the introduction of electron-donating or electron-withdrawing groups onto either the pyridine (B92270) or phenylamine rings would be expected to significantly alter their absorption and emission spectra. For instance, studies on other pyridine derivatives have shown that substituents can induce bathochromic (red) or hypsochromic (blue) shifts in their UV-Vis absorption bands. researchgate.net However, without experimental data or computational studies on derivatives of this compound, any discussion on this topic would be purely speculative.

A detailed investigation would require the synthesis of a library of derivatives with varying substituents on both aromatic rings and a subsequent analysis of their photophysical properties using techniques such as UV-Vis and fluorescence spectroscopy. Such a study would provide valuable insights into how the electronic structure of the molecule can be fine-tuned.

Conformational Analysis and its Impact on Molecular Behavior and Reactivity

General principles of conformational analysis suggest that the molecule would adopt a lowest-energy conformation that minimizes steric hindrance between the pyridine and phenylamine rings. The relative orientation of these rings is expected to significantly impact the molecule's dipole moment and its intermolecular interactions. Computational studies, such as Density Functional Theory (DFT) calculations, would be instrumental in mapping the potential energy surface and identifying the most stable conformers and the energy barriers between them.

Relationship between Molecular Architecture and Ligand Binding Affinity

The structure of this compound, containing both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the pyridine nitrogen), suggests its potential to act as a ligand for biological targets such as receptors or enzymes. The spatial arrangement of these functional groups is paramount for determining its binding affinity and selectivity.

Structure-activity relationship (SAR) studies are essential for understanding how the molecular architecture influences ligand binding. Such studies typically involve synthesizing and testing a series of analogs to identify the key structural features required for biological activity. For example, research on other classes of pyridine-containing compounds has demonstrated that modifications to the scaffold can dramatically alter their binding affinity for specific receptors. nih.govnih.gov However, no SAR studies specifically focused on the this compound scaffold have been reported. To elucidate its potential as a bioactive molecule, systematic screening and SAR studies would be necessary.

Insights from Comparative Studies with Analogous Pyridine and Phenylamine Derivatives

While direct research on this compound is lacking, some insights can be gleaned from studies on its structural isomer, 3-(2-Pyridin-4-yl-ethyl)-phenylamine, and other related pyridine and phenylamine derivatives.

The position of the nitrogen atom in the pyridine ring is known to influence the electronic properties and basicity of the molecule. A comparative study of the 2-pyridyl and 4-pyridyl isomers would be particularly informative. The 4-pyridyl isomer has been noted for its potential biological activities and applications in medicinal chemistry, with research exploring its role as a ligand for various receptors. ontosight.ai It is plausible that the 2-pyridyl isomer would exhibit distinct properties due to the different electronic distribution and steric environment around the nitrogen atom.

Q & A

Q. Advanced Research Focus

  • Hammett analysis : Correlate substituent σ values with reaction rates (e.g., bromination or azo coupling) .
  • Steric maps : Calculate Tolman cone angles or percent buried volume (%VBur) for bulky groups .
  • Competitive binding assays : Compare inhibition constants (Kᵢ) of analogs with varying substituents .

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